Cas no 2228095-95-0 (methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate)

Methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate is a specialized indole-derived ester compound with a reactive amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure combines an indole scaffold with an ester-functionalized amino acid moiety, offering versatility in derivatization for drug discovery and bioactive molecule development. The 1-methyl substitution enhances stability, while the ester group provides a handle for further functionalization. This compound is particularly useful in the synthesis of heterocyclic compounds and peptidomimetics. Its well-defined reactivity profile and compatibility with common synthetic methodologies make it a practical choice for researchers exploring novel indole-based pharmacophores or fine-tuning molecular properties.
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate structure
2228095-95-0 structure
商品名:methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
CAS番号:2228095-95-0
MF:C12H14N2O2
メガワット:218.251762866974
CID:6276643
PubChem ID:165711643

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
    • 2228095-95-0
    • EN300-1792811
    • インチ: 1S/C12H14N2O2/c1-14-7-6-8-9(4-3-5-10(8)14)11(13)12(15)16-2/h3-7,11H,13H2,1-2H3
    • InChIKey: WGNDCGIOZAYHRI-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(C1=CC=CC2=C1C=CN2C)N)=O

計算された属性

  • せいみつぶんしりょう: 218.105527694g/mol
  • どういたいしつりょう: 218.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 57.2Ų

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1792811-10.0g
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
2228095-95-0
10g
$3746.0 2023-06-02
Enamine
EN300-1792811-2.5g
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
2228095-95-0
2.5g
$1707.0 2023-09-19
Enamine
EN300-1792811-5.0g
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
2228095-95-0
5g
$2525.0 2023-06-02
Enamine
EN300-1792811-0.25g
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
2228095-95-0
0.25g
$801.0 2023-09-19
Enamine
EN300-1792811-0.5g
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
2228095-95-0
0.5g
$836.0 2023-09-19
Enamine
EN300-1792811-1.0g
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
2228095-95-0
1g
$871.0 2023-06-02
Enamine
EN300-1792811-0.05g
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
2228095-95-0
0.05g
$732.0 2023-09-19
Enamine
EN300-1792811-0.1g
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
2228095-95-0
0.1g
$767.0 2023-09-19
Enamine
EN300-1792811-10g
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
2228095-95-0
10g
$3746.0 2023-09-19
Enamine
EN300-1792811-1g
methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate
2228095-95-0
1g
$871.0 2023-09-19

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate 関連文献

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetateに関する追加情報

Research Brief on Methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate (CAS: 2228095-95-0): Recent Advances and Applications

The compound methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate (CAS: 2228095-95-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indole-based scaffold and ester functionality, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies highlight its potential in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and cancer. The unique structural features of this compound enable its interaction with various biological targets, making it a valuable candidate for further investigation.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways and pharmacological properties of methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate. The study demonstrated its efficacy as a precursor in the synthesis of indole-3-acetic acid derivatives, which exhibit potent anti-inflammatory and neuroprotective effects. The compound's ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, underscores its therapeutic potential. Additionally, its favorable pharmacokinetic profile, including good bioavailability and low toxicity, positions it as a promising lead compound for further optimization.

Another notable application of methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate was reported in a 2022 Bioorganic & Medicinal Chemistry Letters article, where it was utilized in the design of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The study revealed that derivatives of this compound exhibited high affinity for the MDM2-p53 interaction, a critical target in oncology. The researchers employed structure-activity relationship (SAR) studies to optimize the compound's binding affinity, resulting in derivatives with nanomolar inhibitory activity. These findings open new avenues for the development of targeted cancer therapies.

Recent advancements in computational chemistry have further elucidated the molecular interactions of methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate. Molecular docking and dynamics simulations, as described in a 2023 ACS Chemical Biology publication, provided insights into the compound's binding modes with various enzymes and receptors. These simulations highlighted the importance of the indole moiety and the ester group in mediating interactions with biological targets. Such computational studies complement experimental data, enabling a more rational design of derivatives with enhanced therapeutic properties.

In conclusion, methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate (CAS: 2228095-95-0) represents a multifaceted compound with significant potential in drug discovery and development. Its applications span from neuroprotective agents to anticancer therapeutics, driven by its unique chemical structure and biological activity. Ongoing research continues to explore its full potential, with a focus on optimizing its pharmacological properties and expanding its therapeutic applications. Future studies are expected to further validate its clinical relevance and pave the way for its integration into novel treatment strategies.

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